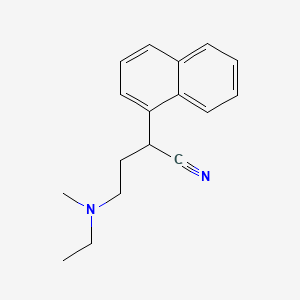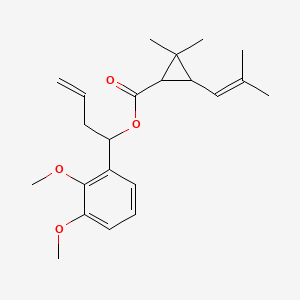![molecular formula C30H28N2 B14741050 N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine CAS No. 5895-68-1](/img/structure/B14741050.png)
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple aromatic rings and imine groups, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine typically involves the reaction of 4-methylbenzaldehyde with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: Aromatic substitution reactions can occur, especially in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis[(E)-(4-methylphenyl)methylideneamino]propanediamide
- N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
Uniqueness
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine stands out due to its specific arrangement of imine groups and aromatic rings, which confer unique chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
5895-68-1 |
|---|---|
Fórmula molecular |
C30H28N2 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine |
InChI |
InChI=1S/C30H28N2/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26)31-32-30(27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
Clave InChI |
ZRGCHWSFOYECMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=NN=C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


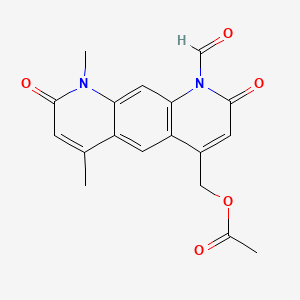

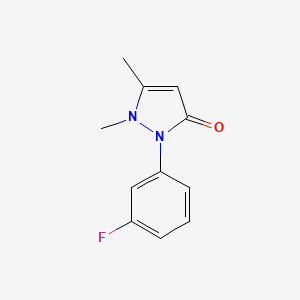
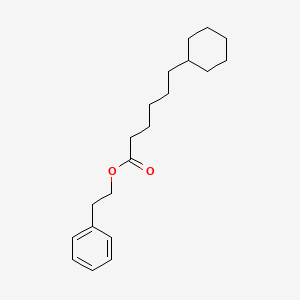
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)

![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)


![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
